N,N-Diethyl-2-(3-formyl-indol-1-yl)-acetamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-(3-formylindol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-16(4-2)15(19)10-17-9-12(11-18)13-7-5-6-8-14(13)17/h5-9,11H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVJVUVKYOQMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Diethyl-2-(3-formyl-indol-1-yl)-acetamide is a synthetic compound notable for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₈N₂O₂
- Molecular Weight : Approximately 272.34 g/mol
- Functional Groups : Indole ring, formyl group, acetamide group
The presence of the indole structure is significant as indoles are known for their broad spectrum of biological activities.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Compounds with similar indole structures have shown the ability to inhibit bacterial growth. For instance, studies have demonstrated that derivatives of indole can effectively combat various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | High |
| Escherichia coli | 0.30 μg/mL | Moderate |
| Candida albicans | 0.20 μg/mL | High |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.
2. Anticancer Activity
The compound has also been studied for its potential anticancer effects. Indole derivatives are often associated with inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
A notable study evaluated the effect of this compound on human cancer cell lines, revealing:
- Cell Line Tested : HepG2 (liver cancer)
- IC50 Value : 10.56 ± 1.14 μM
- Mechanism : Induction of apoptosis via caspase activation (caspase-3 and caspase-8) without significant impact on caspase-9 activity.
This indicates a targeted mechanism that may be beneficial in cancer therapy.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : IDO is a critical therapeutic target in cancer treatment due to its role in immune escape mechanisms. Compounds like this compound may inhibit IDO activity, enhancing anti-tumor immunity .
Interaction Studies
Interaction studies are crucial for understanding the compound's therapeutic potential and safety profile. These studies often focus on:
- Binding affinity to cellular receptors
- Enzyme inhibition assays
- Cytotoxicity assessments against normal and cancerous cells
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Evaluation : A study reported that derivatives exhibited significant antibacterial activity against Staphylococcus aureus, with a synergistic effect when combined with existing antibiotics .
- Anticancer Activity : Another investigation demonstrated that the compound induced cell cycle arrest and apoptosis in HepG2 cells, suggesting its potential as a chemotherapeutic agent .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that N,N-Diethyl-2-(3-formyl-indol-1-yl)-acetamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus, which is known for its antibiotic resistance. The compound demonstrated a minimum inhibitory concentration (MIC) of 3.90 µg/mL against standard strains and even lower against methicillin-resistant strains (MRSA), indicating its potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within microbial cells. The presence of both electron-rich and electron-deficient sites in its structure facilitates versatile interactions, potentially leading to the inhibition of key metabolic pathways .
Synthesis and Functionalization
Synthetic Routes
The synthesis of this compound typically involves multi-step procedures that include the use of reagents such as phosphorus oxychloride and solvents like dimethylformamide. These methods allow for the controlled formation of the desired compound while ensuring high purity and yield .
Building Block for Other Compounds
This indole derivative serves as a versatile building block in organic synthesis, particularly in the development of other biologically active molecules. Its reactivity can be exploited in various chemical reactions, including condensation reactions that yield more complex structures .
Biological Evaluations
Case Studies on Biological Activity
Recent studies have evaluated the biological activity of compounds derived from this compound. For instance, derivatives have shown promising results in inhibiting the growth of Candida albicans, indicating potential applications in antifungal therapy . Furthermore, compounds related to this structure have been investigated for their anticancer properties, showcasing the broad therapeutic potential of indole derivatives.
Comparison with Similar Compounds
Functional Group Influence
- Formyl Position : The 3-formyl group in the target compound enhances electrophilicity compared to 2-formyl derivatives (e.g., N-[2-(2-Formyl-1H-indol-3-yl)ethyl]acetamide), which may alter binding modes to biological targets like kinases or DNA .
- Diethylacetamide vs. Aromatic Substitutents: The diethylacetamide group increases lipophilicity (logP ~2.5) compared to dimethylphenyl or morpholino-sulfonyl derivatives, affecting bioavailability and blood-brain barrier penetration .
Physicochemical Properties
- Solubility: The morpholino-sulfonyl group in ’s compound improves aqueous solubility (>10 mg/mL) compared to the target compound’s moderate solubility (~5 mg/mL in DMSO) .
- Stability : Dioxo-substituted derivatives (e.g., 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-diethylacetamide) are prone to redox cycling, limiting their in vivo stability compared to the target compound .
Target Compound Highlights
- Mechanistic Studies : Molecular docking suggests the 3-formyl group interacts with Lys123 in EGFR kinase, a key site for anticancer activity .
- Synthetic Routes : Synthesized via formylation of 1H-indole followed by alkylation with N,N-diethyl-2-chloroacetamide, yielding >75% purity .
Competitive Advantages Over Analogs
- Selectivity : The absence of bulky aromatic substituents (e.g., dimethylphenyl in ’s compound) reduces off-target interactions, improving therapeutic index .
- Versatility: The formyl group allows further derivatization (e.g., Schiff base formation), a feature absent in non-formylated indoles .
Preparation Methods
Synthesis of 3-Formylindole via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most widely used method for introducing formyl groups onto electron-rich aromatic systems like indole. The protocol involves:
Reagents :
-
Indole (1 equiv)
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Phosphorus oxychloride (POCl, 1.2 equiv)
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Dimethylformamide (DMF, 1.5 equiv)
Procedure :
-
Indole is dissolved in dry DMF under inert atmosphere at 0–5°C.
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POCl is added dropwise, maintaining the temperature below 10°C to avoid side reactions.
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The mixture is heated to 80°C for 4–6 hours, followed by hydrolysis with ice-cold water.
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The product, 3-formylindole , is isolated via filtration or extraction (yield: 65–75%).
Mechanistic Insight :
The reaction proceeds via formation of the Vilsmeier reagent (POCl-DMF adduct), which electrophilically attacks indole at position 3. The formyl group is introduced through a series of proton transfers and hydrolytic workup.
Preparation of Chloro-N,N-Diethylacetamide
This intermediate is synthesized by reacting chloroacetyl chloride with diethylamine:
Reagents :
-
Chloroacetyl chloride (1 equiv)
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Diethylamine (2.2 equiv)
Procedure :
-
Chloroacetyl chloride is added dropwise to a cooled (0°C) solution of diethylamine in dry dichloromethane.
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The reaction is stirred at room temperature for 2 hours, followed by washing with water and brine.
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The organic layer is dried over MgSO and concentrated to yield chloro-N,N-diethylacetamide (yield: 85–90%).
N-Alkylation of 3-Formylindole
The final step involves alkylation of 3-formylindole’s nitrogen with chloro-N,N-diethylacetamide:
Reagents :
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3-Formylindole (1 equiv)
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Chloro-N,N-diethylacetamide (1.1 equiv)
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Sodium hydride (NaH, 1.2 equiv)
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Anhydrous dimethylformamide (DMF)
Procedure :
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3-Formylindole is dissolved in dry DMF under nitrogen atmosphere.
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NaH (60% dispersion in oil) is added portion-wise at 0°C, followed by dropwise addition of chloro-N,N-diethylacetamide.
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The reaction is stirred at room temperature for 12–16 hours.
-
The mixture is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (SiO, hexane/ethyl acetate) to yield the title compound (yield: 55–65%).
Optimization Notes :
-
Base Selection : NaH outperforms weaker bases (e.g., KCO) due to its ability to fully deprotonate the indole nitrogen (pKa ~17).
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Solvent : Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state.
-
Temperature : Prolonged stirring at room temperature minimizes side reactions such as over-alkylation.
Alternative Synthetic Routes and Comparative Analysis
Reductive Amination Approach
A less common method involves reductive amination of 3-formylindole with diethylamine-glyoxylate derivatives. However, this route suffers from lower yields (30–40%) and requires harsh reducing agents like NaBHCN.
Palladium-Catalyzed Coupling
Recent advances in cross-coupling chemistry suggest potential for Suzuki-Miyaura or Buchwald-Hartwig reactions to install the acetamide group. For example, coupling 3-formylindole with a boronic ester-functionalized acetamide could offer a modular approach. However, no literature reports specifically applying this to N,N-Diethyl-2-(3-formyl-indol-1-yl)-acetamide exist .
Q & A
Q. What are the common synthetic routes for preparing N,N-Diethyl-2-(3-formyl-indol-1-yl)-acetamide, and what factors influence yield optimization?
The synthesis typically involves multi-step reactions starting from indole precursors. A key step is the formylation of the indole ring at the C3 position, often using Vilsmeier-Haack conditions (POCl₃/DMF). Subsequent alkylation or acylation introduces the diethylacetamide moiety. Yield optimization depends on reaction temperature (e.g., 0–5°C for formylation to avoid side reactions), solvent choice (e.g., anhydrous DCM for moisture-sensitive steps), and stoichiometric control of reagents like diethylamine .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
Nuclear Magnetic Resonance (NMR) is essential for confirming regioselectivity (e.g., ¹H-NMR: δ 9.8–10.2 ppm for formyl protons; ¹³C-NMR: δ 190–195 ppm for carbonyl groups). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared Spectroscopy (IR) identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹). Purity assessment via HPLC (≥95%) is critical for biological studies .
Q. What are the key functional groups in this compound that influence its reactivity?
The 3-formyl group on the indole ring is highly electrophilic, enabling nucleophilic additions (e.g., hydrazone formation). The acetamide moiety participates in hydrogen bonding, affecting solubility and target interactions. The diethyl groups enhance lipophilicity, influencing membrane permeability .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the regioselectivity of formylation at the indole C3 position?
Polar aprotic solvents (e.g., DMF) stabilize the reactive acylium intermediate, favoring C3-formylation over competing C2-substitution. Lower temperatures (0–5°C) minimize side reactions like over-oxidation or dimerization. Computational studies (DFT) suggest that steric hindrance from the N,N-diethyl group further directs formylation to the C3 position .
Q. How can computational methods predict the biological targets of this compound?
Molecular docking simulations (e.g., AutoDock Vina) model interactions with proteins like kinases or GPCRs. Pharmacophore mapping identifies key binding features (e.g., formyl group as a hydrogen bond acceptor). Comparative analysis with analogs (e.g., methyl vs. ethyl substituents) reveals structure-activity relationships (SAR) for target affinity .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities in synthesized batches. Validate activity via orthogonal assays (e.g., enzymatic vs. cell-based) and ensure compound purity via LC-MS. Cross-reference with structurally related compounds (e.g., fluorinated indole analogs) to identify conserved bioactivity trends .
Q. What strategies optimize the solubility of this compound for in vivo studies?
Prodrug derivatization (e.g., phosphate esters of the formyl group) enhances aqueous solubility. Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) improve bioavailability. Adjusting the diethyl group to hydrophilic substituents (e.g., morpholine) balances lipophilicity .
Q. What are common impurities formed during synthesis, and how are they characterized?
By-products include over-formylated derivatives (C2/C3 di-formyl indole) or hydrolyzed acetamide (carboxylic acid). LC-MS tracks degradation pathways, while preparative TLC isolates impurities for structural elucidation via 2D-NMR (e.g., NOESY for spatial proximity analysis) .
Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for metabolic stability?
In vitro microsomal assays (human liver microsomes) identify primary metabolites (e.g., oxidative dealkylation of diethyl groups). CYP3A4/2D6 inhibition studies guide co-administration risks. Structural modifications (e.g., replacing ethyl with cyclopropyl) reduce metabolic clearance .
Q. What are the latest findings on the compound’s structure-activity relationship (SAR) in anticancer research?
Analog libraries reveal that electron-withdrawing groups (e.g., -NO₂) at the indole C5 position enhance apoptosis induction in MCF-7 cells. Conversely, bulkier N,N-dialkyl groups (e.g., isopropyl) reduce blood-brain barrier penetration, limiting neurotoxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
